D-Fructose-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

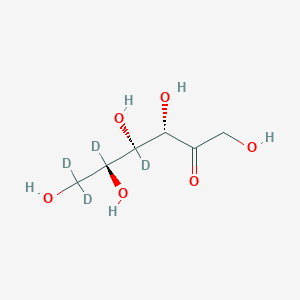

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

184.18 g/mol |

IUPAC Name |

(3S,4R,5R)-4,5,6,6-tetradeuterio-1,3,4,5,6-pentahydroxyhexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2,3D,5D |

InChI Key |

BJHIKXHVCXFQLS-AKSNJQKCSA-N |

Isomeric SMILES |

[2H][C@]([C@@H](C(=O)CO)O)([C@@]([2H])(C([2H])([2H])O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Fructose-d4: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to D-Fructose-d4. This deuterated analogue of D-fructose is a valuable tool in metabolic research, drug development, and advanced analytical studies, serving as an internal standard for mass spectrometry and a tracer for metabolic flux analysis.

Core Chemical Properties

This compound, also known as D-[4,5,6,6'-2H4]fructose, is a stable isotope-labeled form of D-fructose where four hydrogen atoms have been replaced by deuterium.[1] This isotopic substitution imparts a higher molecular weight, which is crucial for its use in mass spectrometry-based applications.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₈D₄O₆ | [1] |

| Molecular Weight | 184.18 g/mol | [1] |

| Exact Mass | 184.08849508 Da | [1] |

| IUPAC Name | (2S,3R,4S,5S)-4,5,6,6-tetradeuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | [1] |

| CAS Number | 478518-49-9 | [1] |

Chemical Structure

The fundamental structure of this compound is identical to that of D-fructose, a ketohexose that can exist in both open-chain and cyclic furanose and pyranose forms. The key distinction lies in the isotopic labeling at the C4, C5, and both C6 positions, where hydrogen atoms are substituted with deuterium.[1]

In aqueous solution, D-fructose predominantly exists in its cyclic forms: β-D-fructopyranose (~70%), β-D-fructofuranose (~22%), and α-D-fructofuranose, with a small amount of the open-chain keto form. The deuterium labeling in this compound does not significantly alter this equilibrium but provides a distinct mass signature for analytical purposes.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not extensively published in peer-reviewed literature. However, general methodologies for isotopically labeled sugars and analytical techniques for fructose can be adapted.

Synthesis of Deuterated Fructose

The synthesis of specifically labeled deuterated sugars often involves multi-step chemical or enzymatic processes. A common strategy for introducing deuterium at specific positions is through catalytic exchange reactions or by using deuterated starting materials in a synthetic route. For instance, the isomerization of D-glucose to D-fructose can be performed in the presence of a suitable catalyst in a deuterated solvent (D₂O) to introduce deuterium atoms at exchangeable positions.

Purification of Isotopically Labeled Sugars

Purification of this compound from a reaction mixture is critical to remove any unlabeled fructose and other impurities. Common techniques for the purification of sugars include:

-

Chromatography: High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., an amino-functionalized column) is a powerful method for separating sugars.

-

Recrystallization: This technique can be used to obtain highly pure crystalline this compound, provided a suitable solvent system is identified.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the structure and determining the isotopic purity of this compound.

-

¹H NMR (Proton NMR): In a ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C4, C5, and C6 positions would be absent or significantly reduced in intensity, confirming the positions of deuterium labeling. The remaining proton signals would be consistent with the fructose backbone.

-

²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals corresponding to the deuterium atoms at the labeled positions, providing direct evidence of successful deuteration.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be used for structural confirmation. The carbon signals for C4, C5, and C6 will exhibit coupling with deuterium (C-D coupling), which can be observed as multiplets, providing further confirmation of the labeling sites.

A general protocol for NMR analysis would involve dissolving a small, precise amount of this compound in a deuterated solvent (e.g., D₂O) and acquiring spectra on a high-field NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for the analysis of this compound, particularly in its application as an internal standard.

-

Sample Preparation: For analysis, the sample containing this compound may require derivatization to improve its volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS).

-

Instrumentation: Analysis can be performed using either GC-MS or liquid chromatography-mass spectrometry (LC-MS).

-

Data Acquisition: In a mass spectrum, the molecular ion peak of this compound will be observed at a mass-to-charge ratio (m/z) corresponding to its higher molecular weight compared to unlabeled fructose. This mass difference allows for its clear distinction and quantification in complex biological matrices.

Visualizations

General Workflow for this compound Analysis

Caption: General workflow for the synthesis, purification, characterization, and application of this compound.

Fructose Metabolism Pathway

Caption: Simplified metabolic pathway of fructose in the liver.

References

The Role of D-Fructose-d4 in Advanced Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled carbohydrates are indispensable tools in metabolic research, enabling the precise tracing of metabolic pathways and fluxes. D-Fructose-d4, a deuterated isotopologue of D-fructose, has emerged as a critical tracer for investigating fructose metabolism. Its primary application lies in Deuterium Metabolic Imaging (DMI), a non-invasive magnetic resonance spectroscopy (MRS) technique that allows for the in vivo tracking of deuterated compounds and their metabolic products in real-time. This guide provides a comprehensive overview of the use of this compound in research, with a focus on its application in studying liver metabolism and cancer biology.

Core Applications of this compound

The predominant use of this compound, specifically [6,6′-2H2]fructose, is as a metabolic tracer in DMI studies to elucidate the dynamics of fructose uptake and metabolism. Research has demonstrated its utility in differentiating the metabolic fates of fructose and glucose, particularly in the liver, where fructose is primarily metabolized.[1][2]

Key research applications include:

-

Investigating Liver Metabolism: DMI studies with [6,6′-2H2]fructose have been instrumental in non-invasively measuring hepatic fructose uptake and metabolism.[1][3] This is particularly significant as direct measurement is challenging due to the difficulty in accessing the portal vein.[1]

-

Cancer Metabolism Research: Studies have utilized [6,6′-2H2]fructose to explore metabolic reprogramming in liver cancer.[4] By comparing its metabolism to that of deuterated glucose, researchers can gain insights into the altered fuel preferences of cancer cells.

-

Comparative Metabolic Studies: A significant body of research focuses on comparing the metabolic kinetics of deuterated fructose and glucose. These studies have revealed a more rapid initial uptake and faster turnover of fructose in the liver compared to glucose.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies utilizing deuterated fructose.

Table 1: Comparative in vivo Hepatic Metabolism of Deuterated Fructose and Glucose (Bolus Injection)

| Parameter | [6,6′-2H2]fructose | [6,6′-2H2]glucose | Reference |

| Initial Uptake | > 2-fold higher | Baseline | [2] |

| Signal Decay | 2.5-fold faster | Slower | [2] |

| Deuterated Water Labeling | Faster | Slower | [2] |

Table 2: In vivo Deuterium Metabolic Imaging (DMI) Parameters

| Parameter | Value | Reference |

| Administration Method | Intravenous (IV) bolus injection or slow infusion | [2] |

| Dosage (in vivo, mouse) | 1.3 g/kg body weight | [5] |

| Dosage (in vivo, mouse) | 1.95 g/kg body weight | [4] |

| Concentration (in vitro, HepG2 cells) | 10 mM | [4] |

Experimental Protocols

In Vivo Deuterium Metabolic Imaging (DMI) with [6,6′-2H2]fructose

This protocol provides a generalized methodology for in vivo DMI studies in a mouse model, based on published research.[2][4][5]

1. Animal Preparation:

- Use of female athymic nude mice (4-6 weeks old) is reported for tumor studies.[4]

- Anesthesia is administered via inhalation of 1-3% isoflurane.[5]

- A tail-vein catheter is inserted for the administration of the deuterated substrate.

2. Deuterated Substrate Administration:

- Bolus Injection: A single dose of [6,6′-2H2]fructose (e.g., 1.3 g/kg or 1.95 g/kg body weight) dissolved in saline is injected intravenously over a short period (e.g., 10 seconds).[2][4]

- Slow Infusion: The [6,6′-2H2]fructose solution is infused intravenously over a defined period (e.g., 30 minutes).[5]

3. MRI/MRS Acquisition:

- Anatomical 1H reference images are acquired for localization.

- Dynamic 3D 2H MRSI (DMI) scans are performed to acquire time-series data of deuterium signals.

- Spectra are acquired before, during, and after the administration of the deuterated substrate to track its uptake and the appearance of metabolic products.

4. Data Analysis:

- The signal intensities of [6,6′-2H2]fructose and its downstream metabolites (e.g., deuterated water, glutamate/glutamine) are quantified from the 2H MR spectra over time.

- Metabolic rates can be calculated from the dynamic data.

In Vitro Metabolism Assay in HepG2 Cells

This protocol outlines a method for studying [6,6′-2H2]fructose metabolism in a human liver cancer cell line.[4]

1. Cell Culture:

- HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

2. Treatment:

- Cells are plated in multi-well plates and incubated overnight.

- The culture medium is replaced with glucose-deficient medium containing 10 mM [6,6′-2H2]fructose.

- Cells are incubated for various time points (e.g., 1, 2, 4, 8, 24 hours).

3. Sample Collection and Preparation:

- At each time point, the cell culture medium is collected.

- Samples are stored at -80°C until analysis.

4. NMR Spectroscopy:

- 2H NMR spectroscopy is performed on the collected media to identify and quantify deuterated metabolites, such as lactate, glutamate/glutamine, and deuterated water.

Visualizing Metabolic Pathways and Workflows

Fructolysis and Downstream Metabolism of [6,6′-2H2]fructose

The following diagram illustrates the metabolic fate of the deuterium label from [6,6′-2H2]fructose as it enters fructolysis and proceeds through the TCA cycle.

Caption: Metabolic pathway of [6,6′-2H2]fructose.

Experimental Workflow for In Vivo DMI Studies

This diagram outlines the general workflow for conducting in vivo DMI experiments to study fructose metabolism.

Caption: In vivo Deuterium Metabolic Imaging workflow.

Conclusion

This compound, particularly [6,6′-2H2]fructose, is a powerful and specific tracer for probing fructose metabolism in vivo and in vitro. Its application in Deuterium Metabolic Imaging has provided novel insights into the distinct metabolic handling of fructose compared to glucose, especially in the liver. The non-invasive nature of DMI, coupled with the detailed metabolic information provided by deuterated fructose, makes this a valuable methodology for researchers in metabolism, oncology, and drug development. The protocols and data presented in this guide offer a foundational understanding for designing and interpreting experiments utilizing this important research tool.

References

- 1. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cds.ismrm.org [cds.ismrm.org]

A Technical Guide to the Certificate of Analysis for D-Fructose-d4

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CofA) for an isotopically labeled compound like D-Fructose-d4 is a critical document. It provides a comprehensive summary of the identity, purity, and characterization of the material, ensuring its suitability for use in sensitive applications such as metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based assays. This guide will delve into the key components of a typical this compound CofA, explaining the significance of each test and the methodologies used to obtain the results.

Product Identification and General Properties

This section of the CofA provides fundamental information about the compound.

| Parameter | Specification |

| Product Name | This compound |

| Catalog Number | CS-T-55096 |

| CAS Number | 478518-49-9 |

| Molecular Formula | C₆H₈D₄O₆ |

| Molecular Weight | 184.18 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Purity and Isotopic Enrichment

The determination of chemical purity and isotopic enrichment is paramount for deuterated standards. These parameters ensure the accuracy of quantitative analyses.

| Test | Method | Result |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |

| Isotopic Enrichment | Mass Spectrometry (MS) | ≥98 atom % D |

| Structural Confirmation | ¹H-NMR Spectroscopy | Conforms to structure |

Residual Solvents

Residual solvents are organic volatile chemicals that are used or produced in the manufacturing of drug substances or excipients, or in the preparation of drug products.[1][2] Their levels are strictly controlled as they can have an impact on the safety and efficacy of the final product.[1][3]

| Test | Method | Result |

| Residual Solvents | Gas Chromatography-Headspace (GC-HS) | Complies with USP <467> |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data presented on the CofA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. For this compound, an HPLC method with a suitable stationary phase, such as an amino column, is often employed.

-

Instrumentation : A standard HPLC system equipped with a refractive index (RI) detector is commonly used for sugar analysis, as sugars lack a strong UV chromophore.[4][5]

-

Mobile Phase : A mixture of acetonitrile and water is a typical mobile phase for the separation of sugars on an amino column.[5]

-

Procedure : A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is compared to a reference standard. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is a powerful analytical technique for determining the isotopic enrichment of a labeled compound by measuring the mass-to-charge ratio of ions.[6][7][8]

-

Instrumentation : A high-resolution mass spectrometer (HRMS), often coupled with a liquid chromatography system (LC-MS), is used to obtain accurate mass measurements.[6][8]

-

Procedure : A dilute solution of this compound is introduced into the mass spectrometer. The instrument measures the relative intensities of the ions corresponding to the deuterated molecule and any unlabeled or partially labeled species. The isotopic enrichment is calculated from the relative abundances of these isotopic peaks.

¹H-NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a molecule and providing information about the position of the deuterium labels.[6][8][9]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the proton (¹H) NMR spectrum.

-

Procedure : A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O). The ¹H-NMR spectrum is recorded. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the labeling pattern. The remaining signals should be consistent with the overall structure of the fructose molecule.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

Gas chromatography with headspace sampling is the standard method for the analysis of residual solvents in pharmaceutical products, as outlined in the United States Pharmacopeia (USP) general chapter <467>.[1][3]

-

Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.

-

Procedure : A sample of this compound is placed in a sealed headspace vial and heated. The volatile residual solvents partition into the gas phase (headspace). A sample of the headspace gas is then injected into the GC. The retention times and peak areas of any detected solvents are compared to those of known standards to identify and quantify them.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the analysis and certification of a batch of this compound.

References

- 1. tools.thermofisher.cn [tools.thermofisher.cn]

- 2. labsolution.pl [labsolution.pl]

- 3. agilent.com [agilent.com]

- 4. Determination of Glucose and Fructose from Glucose Isomerization Process by High performance Liquid Chromatography with UV Detection | Rahman | Modern Applied Science | CCSE [ccsenet.org]

- 5. agronomy.emu.ee [agronomy.emu.ee]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of deuterated fructose

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Fructose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and metabolic properties of deuterated fructose. It is intended for professionals in research and development who utilize isotopically labeled compounds to trace metabolic pathways and elucidate biochemical mechanisms. This document details the key characteristics of deuterated fructose, outlines experimental protocols for its analysis, and illustrates its role in metabolic studies.

Introduction to Deuterated Fructose

Deuterated fructose is a stable isotope-labeled form of fructose where one or more hydrogen atoms (¹H) are replaced by deuterium (²H or D), a heavy isotope of hydrogen. This isotopic substitution results in a molecule with a higher molecular weight but nearly identical chemical reactivity to its unlabeled counterpart.[1] This property makes deuterated fructose an invaluable tracer in metabolic research.[2][3] By introducing it into a biological system, researchers can track its passage through metabolic pathways, such as fructolysis and glycolysis. The primary analytical techniques for detecting and quantifying deuterated compounds and their metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish molecules based on differences in mass and nuclear spin properties, respectively.[4]

Physical and Chemical Properties

The substitution of hydrogen with deuterium atoms alters the physical properties of fructose, most notably its molecular weight. These changes are crucial for its detection in analytical experiments.

Table 1: Physical Properties of Unlabeled and Deuterated Fructose Variants

| Property | D-Fructose (Unlabeled) | D-[4-²H]fructose | D-Fructose-1,1,3,4,5,6,6-d₇ |

| Molecular Formula | C₆H₁₂O₆ | C₆²HH₁₁O₆ | C₆²H₇H₅O₆ |

| Molecular Weight ( g/mol ) | 180.16[5][6] | 181.17[7] | 187.20 |

| Physical Form | Crystalline solid[8] | Powder | Powder |

| Melting Point (°C) | 103[8] | Not specified | 119-122 (decomposes) |

| Solubility in Water | Highly soluble (~4000 g/L at 25°C)[8] | Not specified | Not specified |

Table 2: Spectroscopic and Isotopic Properties of Deuterated Fructose

| Property | Description | Example Value |

| Detection Methods | Primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4] | - |

| Mass Shift | The increase in mass-to-charge ratio (m/z) compared to the unlabeled compound, corresponding to the number of deuterium atoms. | M+7 for D-Fructose-d₇ |

| Isotopic Purity | The percentage of molecules that are labeled with the specified number of deuterium atoms. | 97 atom % D for D-Fructose-d₇ |

| NMR Chemical Shifts | Deuterium substitution can cause small shifts in the ¹H and ¹³C NMR spectra compared to the unlabeled compound. | D-fructose exists as multiple tautomers (β-pyranose, β-furanose, α-furanose) in D₂O, each with a unique set of NMR resonances.[9] |

Key Applications in Metabolic Research

Deuterated fructose is a powerful tool for studying fructose metabolism in vivo. It allows for the direct, non-invasive measurement of hepatic fructose uptake and turnover.[10][11] Studies using compounds like [6,6′-²H₂]fructose have demonstrated that the liver has a higher extraction rate and faster turnover of fructose compared to glucose.[12] This makes deuterated fructose essential for investigating the metabolic effects of high-fructose diets and their link to conditions such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.[13][14]

Experimental Protocols

The analysis of deuterated fructose and its metabolites requires specific experimental protocols tailored to the analytical technique being used.

Protocol for NMR Spectroscopy Analysis

¹H NMR spectroscopy is used to determine the tautomeric composition of fructose in solution and to trace the deuterium label.

-

Sample Preparation : Dissolve a known quantity (e.g., 25-50 mg) of deuterated fructose in deuterium oxide (D₂O).[15]

-

Equilibration : Allow the solution to equilibrate for an extended period (e.g., at least 48 hours) at a controlled temperature (e.g., 20°C) to ensure the tautomeric forms (pyranose, furanose, and keto forms) reach equilibrium.[9]

-

Data Acquisition : Acquire ¹H NMR spectra using a high-field NMR spectrometer. Two-dimensional NMR experiments, such as HETCOR (Heteronuclear Correlation), can be used to confirm assignments of resonances to specific protons in the fructose molecule.[15]

-

Data Analysis : Integrate the signals corresponding to the different tautomers to determine their relative concentrations.[9] The position and splitting patterns of the signals will confirm the location of the deuterium labels.

Protocol for Gas Chromatography-Mass Spectrometry (GC/MS) Analysis

GC/MS is a highly sensitive technique for quantifying fructose in biological samples.

-

Internal Standard Addition : Spike the sample (e.g., plasma) with a known amount of an isotopically labeled fructose internal standard (e.g., [1, 2, 3-¹³C₃] D-fructose).[16]

-

Derivatization : Convert the fructose molecules into more volatile derivatives suitable for gas chromatography. A common method is to convert fructose to its methoxime per-acetate (MOA) derivative.[16]

-

Gas Chromatography : Inject the derivatized sample into a GC system. Use a temperature program to separate the fructose derivative from other components in the sample matrix. For fructose analysis, an inlet temperature of 250°C can be used.[16]

-

Mass Spectrometry : Analyze the eluting compounds using a mass spectrometer operating in a selected ion monitoring (SIM) mode. Monitor the characteristic fragment ions for the fructose derivative (e.g., m/z = 203) and its corresponding labeled internal standard (e.g., m/z = 206).[16]

-

Quantification : Calculate the concentration of fructose in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol for In Vivo Deuterium Metabolic Imaging (DMI)

DMI is a non-invasive imaging technique used to measure the uptake and metabolism of deuterated substrates in real-time.

-

Substrate Administration : Administer the deuterated fructose (e.g., [6,6′-²H₂]fructose) to the subject, typically via a fast intravenous (IV) bolus injection or a slow IV infusion.[10][11]

-

Dynamic ²H MR Spectroscopy : Immediately following administration, acquire dynamic deuterium (²H) MR spectra from the target organ (e.g., the liver) over a set period (e.g., 0-60 minutes).[12]

-

Data Analysis : Analyze the resulting spectra to measure the signal intensity of the deuterated fructose peak over time. The rate of signal decay corresponds to the metabolic turnover of fructose.[12][11] Simultaneously, monitor the emergence of signals from downstream metabolites, such as deuterated water (HDO), which indicates the rate of metabolic flux.[17]

Visualized Workflows and Pathways

The following diagrams illustrate the metabolic fate of fructose and a typical experimental workflow for its analysis.

Caption: Principal pathway of hepatic fructose metabolism (Fructolysis).

References

- 1. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 2. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-(-)-Fructose | C6H12O6 | CID 5984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. omicronbio.com [omicronbio.com]

- 8. Fructose - Wikipedia [en.wikipedia.org]

- 9. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

- 12. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cds.ismrm.org [cds.ismrm.org]

- 14. Computational Modeling of Fructose Metabolism and Development in NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.uoc.gr [chemistry.uoc.gr]

- 16. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Fructose-d4: CAS Number, Identification, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Fructose-d4, a deuterated form of D-Fructose. It covers its fundamental identification, analytical methodologies, and its critical role as an internal standard in quantitative analysis, particularly within the realm of drug development and metabolomics.

Core Identification of this compound

This compound is a stable isotope-labeled version of D-fructose where four hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an invaluable tool for a variety of analytical applications.

CAS Number and Molecular Formula

The Chemical Abstracts Service (CAS) number for this compound is 478518-49-9 .[1][2][3][4] It is important to note that this CAS number may be associated with different deuteration patterns, most commonly D-Fructose-4,5,6-d4 or D-Fructose-4,5,6,6-d4.

The molecular formula of this compound is C₆H₈D₄O₆ .

Physical and Chemical Properties

Below is a summary of the key quantitative data for this compound, presented for easy comparison with its non-deuterated counterpart, D-Fructose.

| Property | This compound | D-Fructose |

| CAS Number | 478518-49-9 | 57-48-7[5][6][7][8] |

| Molecular Formula | C₆H₈D₄O₆[1] | C₆H₁₂O₆[8] |

| Molecular Weight | 184.18 g/mol [1][3] | 180.16 g/mol [8] |

| Appearance | White to off-white solid[5] | White crystalline solid |

| Purity | Typically ≥98% | Varies by grade |

Experimental Protocols for Identification and Quantification

The identification and quantification of this compound, often in complex biological matrices, relies on sophisticated analytical techniques. Its primary application is as an internal standard to ensure the accuracy and precision of quantitative methods for the native D-Fructose.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For this compound, both ¹H and ¹³C NMR would show characteristic shifts, and deuterium NMR (²H NMR) could directly observe the deuterium nuclei.

Methodology for ¹H NMR Analysis (adapted for this compound):

-

Sample Preparation: Dissolve a known quantity of this compound in deuterium oxide (D₂O). The concentration can range from 0.08 M to 0.36 M.[5]

-

Equilibration: Allow the solution to equilibrate at a controlled temperature (e.g., 20°C to 50°C) for at least 48 hours to allow for the establishment of tautomeric equilibrium.[5]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz).

-

Spectral Analysis: The ¹H NMR spectrum of D-Fructose in D₂O is complex due to the presence of multiple tautomers (β-pyranose, β-furanose, α-furanose, and the keto form).[5] In this compound, the signals corresponding to the protons at the deuterated positions (e.g., H4, H5, H6) would be absent or significantly reduced in intensity. The remaining proton signals would be assigned based on their chemical shifts, coupling constants, and 2D NMR techniques like COSY and HMQC.[5]

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for confirming the molecular weight and for the quantification of this compound, especially when used as an internal standard.

Methodology for GC-MS Analysis (adapted for this compound):

This protocol is based on the established methods for the analysis of fructose using a deuterated internal standard.[4]

-

Sample Preparation and Derivatization:

-

To a biological sample (e.g., plasma, urine), add a known amount of this compound as the internal standard.

-

Precipitate proteins using an appropriate method (e.g., with barium hydroxide and zinc sulfate).[9]

-

Derivatize the sugars to make them volatile for GC analysis. A common method is the formation of methyloxime-peracetate derivatives.[10]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable GC column (e.g., a DB-5 column) and temperature program to separate the derivatized sugars.[11]

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

-

Data Analysis:

-

Monitor for the characteristic fragment ions of derivatized D-Fructose and this compound. For the methyloxime peracetate derivative of fructose, a unique C1-C3 fragment is often observed.[4]

-

The mass of the fragment containing the deuterated positions will be shifted by +4 Da compared to the non-deuterated fructose.

-

Quantification is achieved by creating a calibration curve based on the ratio of the peak area of the analyte (D-Fructose) to the peak area of the internal standard (this compound).

-

Chromatography

Chromatographic techniques are essential for separating fructose from other sugars and matrix components prior to detection.

Methodology for Chromatographic Separation:

-

Ion-Exchange Chromatography: This technique can be used to separate fructose from glucose. A strong cation exchange resin in the calcium form can be employed, where glucose is retained more weakly than fructose.[12]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging for polar sugars, derivatization can be used to enhance retention on RP columns.

-

Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like sugars and can be used to separate unmodified and glycated peptides.[13]

Application in Drug Development and Research

The primary role of this compound in the scientific community is as a stable isotope-labeled internal standard.

Workflow for Quantitative Analysis using this compound as an Internal Standard:

The following diagram illustrates the typical workflow for using a stable isotope-labeled internal standard, such as this compound, in a quantitative analysis.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

This workflow highlights how the addition of a known quantity of the deuterated standard at the beginning of the sample preparation process allows for the correction of variability introduced during extraction, derivatization, and instrumental analysis, leading to highly accurate and reliable quantification.[2][3][14]

Synthesis of this compound

Conclusion

This compound, identified by its CAS number 478518-49-9, is a crucial tool for researchers and scientists, particularly in the fields of drug development and clinical chemistry. Its utility as a stable isotope-labeled internal standard enables the development of robust and accurate quantitative analytical methods for D-Fructose using techniques such as mass spectrometry and NMR spectroscopy. The methodologies outlined in this guide provide a framework for the identification and quantification of this important labeled compound, facilitating more precise and reliable scientific research.

References

- 1. scispace.com [scispace.com]

- 2. technologynetworks.com [technologynetworks.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Efficient Conversion of D-Glucose to D-Fructose in the Presence of Organogermanium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000660) [hmdb.ca]

- 7. medchemexpress.com [medchemexpress.com]

- 8. D-(-)-Fructose | C6H12O6 | CID 5984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of glucose and fructose in clinical samples using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. apo.ansto.gov.au [apo.ansto.gov.au]

- 14. musechem.com [musechem.com]

An In-depth Technical Guide to D-Fructose-d4: Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential molecular information for D-Fructose-d4, a deuterated form of D-Fructose. The incorporation of deuterium in place of hydrogen atoms can be a critical tool in drug development and metabolic research, aiding in the investigation of pharmacokinetic and metabolic profiles of various compounds.[1][2]

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is crucial for a range of applications, from analytical standard preparation to metabolic flux analysis.

| Property | Value |

| Molecular Formula | C6H8D4O6[2] |

| Molecular Weight | 184.18 g/mol [2][3] |

| Exact Mass | 184.08849508 Da[3] |

Logical Relationship of Molecular Descriptors

The following diagram illustrates the relationship between the common name of the compound and its core molecular descriptors.

Caption: Logical flow from compound name to molecular formula and weight.

Experimental Protocols

While this document does not detail specific experimental protocols, the quantitative data presented herein is derived from computational methods. For instance, the molecular weight is computed by PubChem.[3] Researchers utilizing this compound as a tracer in metabolic studies would typically employ techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to track the deuterium-labeled molecules through various metabolic pathways. The design of such experiments would be highly dependent on the specific research questions being addressed.

References

Navigating the Critical Parameters of D-Fructose-d4: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of D-Fructose-d4, a deuterated form of fructose, crucial for researchers, scientists, and professionals in drug development. Understanding these core physicochemical properties is paramount for its effective application in metabolic research, tracer studies, and as an internal standard in analytical methodologies. While specific data for the deuterated analogue is limited, this guide leverages available information on this compound and complements it with established data for D-Fructose, given that isotopic labeling is not expected to significantly alter these fundamental characteristics.

Solubility Profile

The solubility of this compound is a critical factor for its handling and use in various experimental settings. The available data, primarily for aqueous solutions, is summarized below. For organic solvents, data for D-Fructose is provided as a close approximation.

Table 1: Solubility of this compound and D-Fructose in Common Solvents

| Solvent | Compound | Solubility | Temperature (°C) | Notes |

| Water (H₂O) | This compound | 100 mg/mL (542.95 mM)[1] | Not Specified | Ultrasonic and warming may be needed.[1] |

| Water (H₂O) | D-Fructose | Freely soluble[2] | 20 | |

| Water (H₂O) | D-Fructose | ~800 g/L[3] | 20 | |

| Water (H₂O) | D-Fructose | 3750 g/L[4] | 20 | |

| Dimethyl Sulfoxide (DMSO) | D-Fructose | 36 mg/mL (199.82 mM)[5] | 25 | |

| Ethanol | D-Fructose | Soluble, 1 g in 15 mL[2] | Not Specified | |

| Ethanol | D-Fructose | 5 mg/mL (27.75 mM)[5] | 25 | |

| Methanol | D-Fructose | Soluble, 1 g in 14 mL[2] | Not Specified | |

| Acetone | D-Fructose | Slightly soluble[2] | Not Specified | Freely soluble when hot.[2] |

| Pyridine | D-Fructose | Soluble[2] | Not Specified |

Experimental Protocol for Solubility Determination (Isothermal Method):

A common method to determine the solubility of a compound like D-Fructose in a solvent mixture involves the isothermal technique.

-

Solvent Preparation: Prepare mixtures of the desired solvents with varying mass fractions in separate, sealed cells.

-

Sample Addition: Add an excess amount of D-Fructose to each solvent mixture.

-

Equilibration: Place the cells in a shaker with a constant temperature bath and stir the solutions for an extended period (e.g., 48 hours) to ensure equilibrium is reached.

-

Settling: Allow the solutions to stand at the same constant temperature for approximately 24 hours to permit any undissolved solid particles to settle.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant liquid and determine the concentration of the dissolved D-Fructose using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or enzymatic assays.

Stability Profile

The stability of this compound under various conditions is crucial for ensuring its integrity during storage and experimentation. Key factors influencing its stability include temperature, pH, and light.

Thermal Stability

Heating fructose solutions can lead to degradation, particularly at elevated temperatures. This process is characterized by color changes, a decrease in pH, and the formation of various degradation products, including organic acids and 5-hydroxymethylfurfural (HMF).

Table 2: Thermal Degradation of Fructose Solutions

| Temperature (°C) | Heating Time (hours) | Observations |

| 110-150 | 1-5 | Decreased pH and fructose content; increased formation of formic acid, lactic acid, levulinic acid, and HMF.[6] |

| >103 | - | Decomposition temperature for solid D(-)-Fructose.[3] |

| 112.7 - 125.7 | - | Melting and initial decomposition temperature range for β-D-fructopyranose, dependent on heating rate.[7] |

A study on a 20% fructose solution heated between 110-150°C for 1-5 hours showed a decrease in pH and fructose content, with a corresponding increase in organic acids and HMF.[6] The color of the solution also changes, with the L-value (lightness) decreasing and a- and b-values (redness and yellowness) initially increasing and then decreasing.[6]

pH Stability

The pH of the solution significantly impacts the stability of fructose. In alkaline solutions (pH above 7), fructose can undergo the Lobry de Bruyn-Alberda van Ekenstein transformation, leading to an equilibrium mixture of dextrose, levulose (fructose), and mannose.[8] Fructose is known to decompose in alkaline solutions, and substances that would raise the pH above 7 should not be added to fructose solutions.[9] It is also noted that calcium and barium can form insoluble complexes with fructose at a pH exceeding 7.[9] For D-Fructose solutions, a pH range of 5.0-7.0 (at 25°C, 18 g/L) is considered useful.[2]

Storage and Handling Recommendations

For long-term stability, this compound should be stored at -20°C.[1] Once in solution, it is recommended to store it in separate packages to avoid degradation from repeated freeze-thaw cycles.[1] Stock solutions stored at -80°C are stable for up to 6 months, while at -20°C, they should be used within 1 month.[10]

Degradation Pathways

The degradation of fructose can proceed through several pathways, primarily influenced by heat and pH. One of the key pathways, especially under acidic conditions, is the dehydration of fructose to form 5-hydroxymethylfurfural (HMF).

Caption: Simplified pathway of this compound degradation.

Experimental Workflows

Analyzing the purity and concentration of this compound often involves enzymatic assays. A typical workflow for such an analysis is outlined below.

References

- 1. glpbio.com [glpbio.com]

- 2. D- (-)-Fructose tested according to Ph Eur 57-48-7 [sigmaaldrich.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. chembk.com [chembk.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Thermal degradation characteristics and antioxidant activity of fructose solution with heating temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Melting behaviour of D-sucrose, D-glucose and D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Natural Abundance of Deuterium in Fructose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium in fructose, a key monosaccharide in numerous biological and chemical processes. Understanding the site-specific distribution of deuterium in fructose is crucial for various applications, including food authenticity verification, metabolic tracer studies, and the development of deuterated drugs with potentially enhanced pharmacokinetic profiles. This document details the analytical methodologies for determining deuterium abundance, presents available quantitative data, and illustrates the biochemical pathways influencing isotopic distribution.

Quantitative Data on Deuterium Abundance in Fructose

The determination of the natural abundance of deuterium at specific positions within the fructose molecule is primarily achieved through a technique known as Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR). This powerful analytical method allows for the quantification of the deuterium-to-hydrogen ratio ((D/H)i) at each carbon position in the molecule.

While extensive research has been conducted on the SNIF-NMR analysis of glucose from plants with different photosynthetic pathways (C3 and C4), direct and comprehensive site-specific deuterium abundance data for fructose remains less documented in publicly available literature. However, studies on glucose have shown distinct isotopic fingerprints depending on the plant's photosynthetic metabolism, and it is reported that fructose exhibits similar trends[1].

Table 1: Representative Site-Specific Deuterium Abundance in Sugars from C3 and C4 Plants

| Carbon Position | (D/H)i Ratio in Glucose from C3 Plants (e.g., beet, potato) | (D/H)i Ratio in Glucose from C4 Plants (e.g., maize, sugarcane) | Inferred Trend for Fructose |

| H-1 | Depleted | Enriched | Similar trend expected |

| H-2 | Enriched | Depleted | Similar trend expected |

| H-3 | Depleted | Enriched | Similar trend expected |

| H-4 | Enriched | Depleted | Similar trend expected |

| H-5 | Depleted | Enriched | Similar trend expected |

| H-6 | Significantly Depleted | Less Depleted | Similar trend expected |

Note: This table is based on data for glucose and inferred trends for fructose as specific, comprehensive quantitative data for fructose was not available in the reviewed literature. The terms "Enriched" and "Depleted" are relative to a statistical distribution of deuterium.

The differences in the isotopic distribution between sugars from C3 and C4 plants arise from the distinct enzymatic pathways and kinetic isotope effects associated with their respective carbon fixation mechanisms.

Experimental Protocols for Determining Deuterium Abundance

The primary technique for determining the site-specific natural abundance of deuterium in fructose is Quantitative 2H-NMR Spectroscopy (SNIF-NMR) . Due to the complexity of the 2H-NMR spectra of carbohydrates, a common and officially recognized method involves the fermentation of the sugar to ethanol, followed by the analysis of the resulting ethanol.

Sample Preparation and Fermentation

-

Sugar Extraction and Purification: Fructose is first extracted from the source material (e.g., fruit juice, honey). The sugar fraction is typically separated from organic acids and other interfering compounds using techniques like anion-exchange chromatography.

-

Fermentation: The purified sugar solution is fermented under controlled conditions using a specific yeast strain (e.g., Saccharomyces cerevisiae). It is crucial to ensure complete and quantitative fermentation to avoid isotopic fractionation during this step.

-

Distillation: The ethanol produced from the fermentation is quantitatively distilled to separate it from the fermentation medium.

Quantitative 2H-NMR Analysis of Ethanol

The SNIF-NMR method measures the deuterium-to-hydrogen ratios at the methyl ((D/H)I) and methylene ((D/H)II) sites of the ethanol molecule. These ratios are indicative of the isotopic composition of the original sugar.

-

Instrumentation: A high-field NMR spectrometer equipped with a dedicated deuterium probe and a fluorine lock is required.

-

Internal Standard: An internal standard with a known and certified deuterium content, such as tetramethylurea (TMU), is added to the sample for accurate quantification.

-

Acquisition Parameters: The 2H-NMR spectra are acquired under quantitative conditions, which typically involve long relaxation delays to ensure full relaxation of the deuterium nuclei.

-

Data Processing: The signals corresponding to the methyl and methylene groups of ethanol are integrated, and the (D/H)i ratios are calculated by comparing the integrals to that of the internal standard.

The following diagram illustrates the general workflow for the SNIF-NMR analysis of sugars via ethanol fermentation.

Biochemical Pathways Influencing Deuterium Distribution

The site-specific distribution of deuterium in fructose is a direct consequence of the enzymatic reactions involved in its biosynthesis and metabolism. The primary pathway for fructose synthesis in many organisms is the polyol pathway, which converts glucose to fructose.

The Polyol Pathway

The polyol pathway consists of two key enzymatic steps:

-

Aldose Reductase: Glucose is reduced to sorbitol. This reaction involves the transfer of a hydride ion from NADPH.

-

Sorbitol Dehydrogenase: Sorbitol is then oxidized to fructose, with the concomitant reduction of NAD+ to NADH.

The isotopic composition of the hydrogen atoms transferred in these reactions, as well as the kinetic isotope effects associated with the enzymes, will influence the final deuterium distribution in the fructose molecule.

The following diagram illustrates the polyol pathway for fructose biosynthesis.

Fructolysis and its Connection to Glycolysis

Once formed, fructose is primarily metabolized in the liver through the fructolysis pathway. This pathway bypasses the main rate-limiting step of glycolysis, leading to a more rapid flux of carbons into triose phosphates. The key enzymes in fructolysis are:

-

Fructokinase: Phosphorylates fructose to fructose-1-phosphate.

-

Aldolase B: Cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.

DHAP can directly enter glycolysis, while glyceraldehyde is first phosphorylated to glyceraldehyde-3-phosphate. The isotopic signature of the hydrogen atoms in the resulting metabolites will be influenced by the stereospecificity of these enzymatic reactions.

The following diagram shows the initial steps of fructolysis and its entry into the glycolytic pathway.

Conclusion

The natural abundance of deuterium in fructose carries a wealth of information about its botanical origin and the biochemical pathways it has undergone. While direct, comprehensive site-specific data for fructose is an area for further research, the established SNIF-NMR methodology, particularly through the analysis of fermentation-derived ethanol, provides a robust tool for its isotopic characterization. For researchers, scientists, and drug development professionals, an understanding of the principles of deuterium distribution and the analytical techniques to measure it is invaluable for applications ranging from quality control to the design of novel therapeutics. The continued development of direct 2H-NMR methods for carbohydrates will undoubtedly provide even deeper insights into the isotopic fingerprint of fructose and other essential monosaccharides.

References

An In-Depth Technical Guide to Stable Isotope Labeling with D-Fructose-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing atoms with their heavier, non-radioactive isotopes, researchers can track the incorporation of these labeled compounds into various metabolic pathways. D-Fructose-d4, a deuterated form of fructose, serves as a valuable tracer for investigating fructose metabolism, which has gained significant interest due to its implications in various pathological conditions, including cancer and metabolic syndrome. This guide provides a comprehensive overview of the principles, experimental workflows, and data analysis associated with the use of this compound in metabolic research.

Principles of Stable Isotope Labeling with this compound

Stable isotope labeling with this compound involves introducing fructose molecules, in which four hydrogen atoms have been replaced with deuterium (²H), into a biological system. As the cells metabolize the this compound, the deuterium label is incorporated into downstream metabolites. These labeled metabolites can then be detected and quantified using mass spectrometry (MS), providing a dynamic view of fructose utilization and its contribution to various metabolic pathways. This approach allows for the elucidation of metabolic fluxes, the identification of novel metabolic pathways, and the assessment of enzymatic activity under different physiological or pathological conditions. Deuteration has also been explored for its potential to alter the pharmacokinetic and metabolic profiles of drugs.[1]

Experimental Protocols

A typical stable isotope labeling experiment using this compound in cell culture involves several key steps, from cell culture preparation to mass spectrometry analysis.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a desired density in 6-well plates (a minimum of three wells per experimental condition) and allow them to adhere and grow overnight. Include extra wells for cell counting.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free and fructose-free cell culture medium with this compound at the desired concentration. It is crucial to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled fructose and other small molecules.

-

Labeling: After the initial growth period, wash the cells with phosphate-buffered saline (PBS) and replace the standard medium with the prepared this compound labeling medium. The duration of labeling will depend on the specific metabolic pathway being investigated; metabolites in glycolysis can reach isotopic steady-state within minutes, while pathways like lipid metabolism may require longer incubation times.

Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Extraction: Add a pre-chilled extraction solvent, typically 80% methanol, to each well.

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at high speed at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

-

Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

-

Storage: Store the dried extracts at -80°C until analysis.

Mass Spectrometry Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for mass spectrometry analysis.

-

LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The liquid chromatography separates the individual metabolites, and the mass spectrometer detects and quantifies the mass-to-charge ratio (m/z) of the metabolites and their isotopologues.

-

Data Analysis: Process the raw mass spectrometry data to identify the labeled metabolites and determine the extent of deuterium incorporation. This is achieved by tracking the mass shift corresponding to the number of deuterium atoms in each metabolite.

Data Presentation

The quantitative data obtained from stable isotope labeling experiments with this compound can be presented in various formats to facilitate interpretation and comparison.

Table 1: Mass Isotopologue Distribution of TCA Cycle Metabolites after Labeling with Isotopically Labeled Fructose. This table illustrates the percentage of the metabolite pool that contains a certain number of labeled carbon atoms (M+n), providing insight into the contribution of fructose to the TCA cycle.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Citrate | 45 | 10 | 25 | 5 | 10 | 3 | 2 |

| α-Ketoglutarate | 50 | 12 | 20 | 8 | 7 | 2 | 1 |

| Succinate | 55 | 15 | 15 | 10 | 5 | 0 | 0 |

| Fumarate | 60 | 18 | 12 | 8 | 2 | 0 | 0 |

| Malate | 58 | 17 | 13 | 9 | 3 | 0 | 0 |

| Aspartate | 65 | 20 | 10 | 5 | 0 | 0 | 0 |

| Glutamate | 52 | 15 | 22 | 7 | 4 | 0 | 0 |

Note: This data is representative and based on studies using 13C-labeled fructose, which provides a conceptual parallel for the expected outcomes with this compound labeling.

Table 2: Comparative Metabolic Rates of Fructose and Glucose. This table summarizes the key parameters derived from a study comparing the metabolism of deuterated fructose and glucose in liver cancer cells.

| Parameter | [6,6′-²H₂]fructose | [6,6′-²H₂]glucose |

| Metabolic Rate Equation (HDO Production) | c HDO / c fructose = 0.051 ⋅ t + 0.036 | c HDO / c glucose = 0.0077 ⋅ t + 0.78 |

| R² of Linear Fit | 0.97 | 0.65 |

Adapted from a study on [6,6′-2H2] fructose metabolism in HepG2 cells, where 'c' represents concentration and 't' represents time in minutes.[2]

Mandatory Visualization

Caption: Metabolic pathway of this compound.

Caption: Experimental workflow for stable isotope labeling.

Caption: Fructose metabolism and its link to the mTOR signaling pathway.

References

Methodological & Application

Application Note: High-Throughput Quantification of D-Fructose in Human Plasma using D-Fructose-d4 as an Internal Standard by LC-MS/MS

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose, a key monosaccharide in human metabolism, is increasingly recognized for its role in various physiological and pathological processes, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and diabetes.[1] Accurate and robust quantification of fructose in biological matrices is crucial for understanding its metabolic pathways and for the development of novel therapeutics. This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of D-fructose in human plasma. The use of a stable isotope-labeled internal standard, D-Fructose-d4, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3]

Principle

This method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the polar analyte, fructose, from the complex plasma matrix.[1][3] Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The stable isotope-labeled internal standard (SIL-IS), this compound, is chemically and physically almost identical to the analyte, D-fructose, ensuring it co-elutes and experiences similar ionization effects.[1][2] This allows for reliable correction of any analytical variability, leading to highly accurate and precise quantification.

Experimental Protocols

Materials and Reagents

-

D-Fructose (≥99% purity)

-

This compound (isotopic purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium Hydroxide (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (K2EDTA)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve D-fructose and this compound in ultrapure water to prepare individual 1 mg/mL primary stock solutions.

-

-

Intermediate Stock Solutions:

-

Prepare serial dilutions of the D-fructose primary stock solution in a 50:50 (v/v) acetonitrile/water mixture to create calibration standards.

-

Prepare an intermediate stock solution of this compound in the same diluent to be used for spiking.

-

-

Calibration Standards and Quality Control (QC) Samples:

-

Spike blank human plasma with the appropriate D-fructose intermediate stock solutions to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL.

-

Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

-

Sample Preparation Protocol

The following protocol outlines the protein precipitation method for extracting fructose from human plasma samples.

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Method

Liquid Chromatography (LC)

| Parameter | Condition |

| LC System | UPLC System |

| Column | HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Hydroxide in Water |

| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Hydroxide |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 95% B for 1 min, ramp to 50% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 2 min. |

Mass Spectrometry (MS)

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| D-Fructose | 179.1 | 89.1 | 0.05 | 30 | 12 |

| This compound | 183.1 | 92.1 | 0.05 | 30 | 12 |

Data Presentation

The method was validated for linearity, sensitivity, accuracy, and precision. The results are summarized in the tables below.[3][4]

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (µg/mL) | Regression Model | r² |

| D-Fructose | 0.1 - 100 | Linear (1/x²) | >0.995 |

Table 2: Lower and Upper Limits of Quantification (LLOQ & ULOQ)

| Parameter | Concentration (µg/mL) |

| LLOQ | 0.1 |

| ULOQ | 100 |

Table 3: Intra- and Inter-Assay Precision and Accuracy

| QC Level | Nominal Conc. (µg/mL) | Intra-Assay Precision (%CV) (n=6) | Intra-Assay Accuracy (%) (n=6) | Inter-Assay Precision (%CV) (n=18) | Inter-Assay Accuracy (%) (n=18) |

| LLOQ | 0.1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| Low | 0.3 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |

| Medium | 10 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |

| High | 80 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |

Logical Relationship of the Analytical Process

The following diagram illustrates the logical flow from sample collection to final data analysis.

Caption: Overview of the analytical workflow.

Conclusion

This application note provides a detailed protocol for the robust and accurate quantification of D-fructose in human plasma using this compound as an internal standard with LC-MS/MS. The method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it suitable for high-throughput analysis in clinical research and drug development settings. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data reliability.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

Application Notes and Protocols for D-Fructose-d4 In Vivo Metabolic Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic tracer studies using stable isotopes are powerful tools for elucidating the in vivo fate of nutrients and xenobiotics. D-Fructose-d4, a deuterated analog of fructose, serves as an excellent tracer to investigate fructose metabolism, which has been increasingly implicated in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.[1] These application notes provide detailed protocols for conducting in vivo metabolic tracer studies in rodent models using this compound, from tracer administration and sample collection to metabolite extraction and analysis.

Fructose metabolism primarily occurs in the liver, where it is phosphorylated to fructose-1-phosphate and subsequently cleaved into triose phosphates, bypassing the main regulatory step of glycolysis.[2][3] This distinct metabolic route can lead to increased de novo lipogenesis and uric acid production. Understanding the dynamics of fructose metabolism in vivo is crucial for developing therapeutic strategies for fructose-related metabolic diseases.

Experimental Protocols

Animal Models and acclimatization

rodent models are commonly used for studying fructose metabolism due to their physiological similarities to humans in this context.[4]

-

Animal Strain: Male C57BL/6J mice (8-10 weeks old) are a suitable choice due to their susceptibility to diet-induced metabolic syndrome. Sprague-Dawley rats can also be used.[5][6]

-

Housing: Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water for at least one week of acclimatization before the experiment.

-

Diet: For studies investigating the effect of chronic high-fructose consumption, mice can be fed a diet containing 30% fructose for several weeks prior to the tracer study.[7] Control animals should be fed a standard chow diet.

This compound Tracer Administration

The tracer can be administered via oral gavage or intravenous infusion, depending on the research question. Oral gavage mimics dietary fructose intake, while intravenous infusion allows for direct assessment of hepatic metabolism.

Protocol for Oral Gavage:

-

Preparation of this compound Solution: Prepare a 2 g/kg body weight solution of this compound in sterile water. The volume for oral gavage should not exceed 10 ml/kg for mice.[8]

-

Fasting: Fast the animals for 6 hours prior to gavage to ensure an empty stomach and synchronized metabolic state. Water should be available ad libitum.

-

Administration: Administer the this compound solution using a ball-tipped gavage needle appropriate for the size of the animal to minimize the risk of esophageal injury.[4][8] Pre-coating the gavage needle with a small amount of sucrose solution can reduce stress in the animals.[9][10]

Protocol for Intravenous Infusion:

-

Catheter Implantation: For conscious and freely moving animals, implant a catheter into the jugular vein a few days prior to the experiment to allow for recovery.

-

Preparation of this compound Infusion Solution: Prepare a sterile solution of this compound in saline at a concentration suitable for the desired infusion rate.

-

Infusion: Infuse the this compound solution at a constant rate (e.g., 10-20 mg/kg/min) for a specified duration (e.g., 60-120 minutes).

Sample Collection

A timed collection of blood and tissues is critical to capture the dynamic metabolic fate of the tracer.

Blood Collection:

-

Time Points: Collect blood samples at baseline (0 min) and at 15, 30, 60, 90, and 120 minutes post-tracer administration.[7]

-

Method: Collect blood (approximately 50-100 µL) from the tail vein or saphenous vein into EDTA-coated tubes.

-

Processing: Immediately place the blood on ice and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

Tissue Collection:

-

Time Points: Tissues should be collected at the end of the experiment (e.g., 120 minutes) or at different time points in separate cohorts of animals to construct a time-course.

-

Procedure: Euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Tissue Harvesting: Quickly dissect the liver, adipose tissue, and other tissues of interest.

-

Sample Processing: Rinse the tissues with ice-cold saline, blot dry, and immediately freeze them in liquid nitrogen. Store the frozen tissues at -80°C until metabolite extraction.

Metabolite Extraction and Analysis

Metabolite Extraction from Plasma

-

Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol.

-

Vortexing: Vortex the mixture vigorously for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

-

Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS or GC-MS analysis.

Metabolite Extraction from Liver Tissue

-

Homogenization: Homogenize approximately 50 mg of frozen liver tissue in 1 mL of ice-cold 80% methanol using a bead-based homogenizer.[2][11]

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant.

-

Drying and Reconstitution: Follow the same drying and reconstitution steps as for plasma samples. An alternative two-step extraction using isopropanol-methanol followed by methanol-water can also be employed for broader metabolite coverage.[12][13]

Analytical Methods

LC-MS/MS for this compound and Labeled Metabolites:

-

Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like sugars and sugar phosphates.[10][14][15]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for targeted quantification of this compound and its deuterated metabolites.

GC-MS for Volatile Metabolites:

-

Derivatization: For the analysis of sugars and organic acids by GC-MS, a two-step derivatization process involving methoximation followed by trimethylsilylation is typically required.[16]

-

Analysis: The derivatized samples can be analyzed on a GC-MS system to separate and quantify the labeled metabolites. Unique fragments of glucose and fructose derivatives can be used for quantitative analysis.[17]

Data Presentation

Quantitative data from the tracer study should be summarized in tables to facilitate comparison between different experimental groups.

| Metabolite | Control Group (Tracer Enrichment %) | High-Fructose Diet Group (Tracer Enrichment %) | p-value |

| Plasma | |||

| This compound | 85.2 ± 5.6 | 78.9 ± 6.1 | <0.05 |

| Glucose-d2 | 12.3 ± 2.1 | 18.5 ± 3.2 | <0.01 |

| Lactate-d1 | 8.7 ± 1.5 | 12.4 ± 2.0 | <0.01 |

| Liver | |||

| Fructose-1-phosphate-d4 | 65.4 ± 7.8 | 75.1 ± 8.3 | <0.05 |

| Glyceraldehyde-3-phosphate-d2 | 25.1 ± 4.5 | 35.8 ± 5.1 | <0.01 |

| Palmitate-d2 (de novo lipogenesis) | 5.2 ± 1.1 | 15.7 ± 2.8 | <0.001 |

Data are presented as mean ± SD. Statistical analysis performed using Student's t-test.

Visualization of Metabolic Pathways and Experimental Workflow

Fructose Metabolic Pathway

Caption: Major metabolic pathways of this compound in the liver.

Experimental Workflow

References

- 1. Mannose and Fructose metabolism [mpmp.huji.ac.il]

- 2. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ouv.vt.edu [ouv.vt.edu]

- 5. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolite profiling of mice under long-term fructose drinking and vitamin D deficiency: increased risks for metabolic syndrome and nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. research.vt.edu [research.vt.edu]

- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A spoonful of sugar helps the medicine go down: a novel technique to improve oral gavage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fructose Metabolism Mnemonic for USMLE [pixorize.com]

- 12. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 13. researchgate.net [researchgate.net]

- 14. graphviz.org [graphviz.org]

- 15. Fructose- and glucose-conditioned preferences in FVB mice: strain differences in post-oral sugar appetition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Disparate Metabolomic Responses to Fructose Consumption between Different Mouse Strains and the Role of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for D-Fructose-d4 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can gain a quantitative understanding of cellular metabolism, identify key metabolic pathways, and discover potential targets for therapeutic intervention. D-Fructose-d4, a deuterated analog of fructose, serves as a valuable tracer in these studies, offering insights into fructose metabolism and its interplay with central carbon metabolism.

Stable isotope tracers like this compound provide a non-radioactive method to track metabolic pathways.[1] The incorporation of deuterium from this compound into downstream metabolites can be accurately measured using mass spectrometry (MS), allowing for the quantification of metabolic fluxes.[2][3] This approach is instrumental in studying a variety of conditions where fructose metabolism is pertinent, including metabolic diseases like diabetes and obesity, as well as in cancer research.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in metabolic flux analysis.

Applications

The use of this compound as a metabolic tracer is particularly relevant in the following research areas:

-

Elucidating Fructose Metabolism: Tracing the metabolic fate of this compound allows for the direct measurement of its uptake and conversion into various metabolites, providing a clearer picture of fructolysis and its contribution to glycolysis, gluconeogenesis, and the pentose phosphate pathway.

-

Investigating Metabolic Diseases: Aberrant fructose metabolism is implicated in a range of metabolic disorders. This compound can be used to study these alterations in cellular models, animal models, and even in human subjects.[4]

-

Cancer Metabolism Research: Cancer cells often exhibit altered metabolic phenotypes, including changes in fructose utilization. This compound can help to probe these cancer-specific metabolic pathways, potentially identifying novel therapeutic targets. Recent studies have explored the use of deuterated fructose in imaging liver cancer.[5][6]

-